
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt: is a chemical compound known for its role as an impurity in atorvastatin, a widely used statin medication. Atorvastatin is primarily used to lower lipid levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme HMG-CoA reductase . The compound’s molecular formula is C33H32FN2O4Na, and it has a molecular weight of 562.62 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound is carried out under Good Manufacturing Practice (GMP) conditions to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to monitor the product’s consistency and purity.
化学反応の分析
Types of Reactions: Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Pharmaceutical Synthesis
Atorvastatin is primarily used to lower cholesterol levels and reduce cardiovascular disease risk. The sodium salt form of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid serves as a crucial intermediate in the synthesis of atorvastatin.
- Multi-Enzyme Synthesis : Recent studies have highlighted innovative multi-enzyme routes for producing atorvastatin side-chains, which include the use of deoxyribose-5-phosphate aldolase (DERA). This method allows for the introduction of stereocenters in a single step, making the process more efficient and sustainable .
- Synthesis Pathways : The compound can be synthesized through various pathways, including aldol reactions involving acetaldehyde and other aldehyde derivatives. This approach has been optimized for industrial applications due to its cost-effectiveness and reduced environmental impact .
Drug Formulation and Delivery Systems
The solubility and bioavailability of atorvastatin are critical for its therapeutic effectiveness. Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is being explored in advanced formulation strategies to enhance these properties.
- Supersaturated Gel Formulations : Research indicates that incorporating atorvastatin into supersaturated gel formulations can significantly improve its solubility and dissolution rate. Such formulations aim to maximize the drug's bioavailability while minimizing potential side effects associated with high doses .
- Nanoparticle Delivery Systems : There is ongoing research into using nanoparticle systems that include this compound to facilitate targeted delivery, enhance solubility, and improve pharmacokinetics .
Regulatory Applications
This compound is also important in regulatory contexts.
- Abbreviated New Drug Applications (ANDA) : The compound is utilized in ANDA submissions as an impurity marker or reference standard, ensuring that generic formulations maintain quality and efficacy comparable to their branded counterparts .
作用機序
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt acts as a competitive inhibitor of the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, the compound reduces hepatic cholesterol synthesis, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .
類似化合物との比較
Atorvastatin: The parent compound, widely used as a statin medication.
2,3-Dehydroxy Atorvastatin Sodium Salt: Another impurity of atorvastatin with similar inhibitory effects on HMG-CoA reductase.
Atorvastatin Pyrrolidone Analog: A structural analog used in research to study the pharmacokinetics and pharmacodynamics of atorvastatin.
Uniqueness: Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is unique due to its specific structural modifications, which provide insights into the metabolic pathways and potential side effects of atorvastatin. Its role as an impurity standard is crucial for ensuring the safety and efficacy of atorvastatin formulations .
生物活性
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is a noted impurity of atorvastatin, a widely used statin for lowering cholesterol levels. Understanding the biological activity of this compound is essential for assessing its potential effects and implications in pharmacology and toxicology.
- Molecular Formula : C₃₃H₃₃FN₂O₄
- Molecular Weight : 540.63 g/mol
- CAS Number : 1659317-56-2
This compound, as an impurity, shares structural similarities with atorvastatin, which influences its biological activity.
Atorvastatin, including its impurities like this compound, acts primarily as a competitive inhibitor of HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis by catalyzing the conversion of HMG-CoA to mevalonate, a precursor to cholesterol and other sterols. By inhibiting this enzyme, atorvastatin effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels .
Lipid-Lowering Effects
Research indicates that atorvastatin and its derivatives significantly reduce plasma concentrations of total cholesterol, LDL-C, non-HDL-C, and triglycerides. This compound may exhibit similar lipid-lowering properties due to its structural relation to atorvastatin. The inhibition of HMG-CoA reductase leads to increased hepatic uptake of LDL particles through upregulation of LDL receptors .
Pleiotropic Effects
Beyond lipid-lowering effects, atorvastatin has been shown to exert pleiotropic effects that contribute to cardiovascular health:
- Improvement in Endothelial Function : Statins enhance endothelial function by increasing nitric oxide availability.
- Anti-inflammatory Properties : They reduce markers of inflammation such as C-reactive protein (CRP).
- Stabilization of Atherosclerotic Plaques : Statins promote plaque stability, reducing the risk of rupture and subsequent cardiovascular events .
Colorectal Cancer Prevention
A study highlighted the role of atorvastatin in inhibiting colorectal adenoma formation in mouse models. Atorvastatin significantly reduced the multiplicity of microadenomas in tumor-free mice and altered gene expression associated with stem/progenitor cells. This suggests a potential role for atorvastatin and its impurities in cancer prevention strategies .
Hepatic Targeting
Recent research has focused on developing atorvastatin conjugates that target liver cells more effectively via the galactose-specific hepatic asialoglycoprotein receptor (ASGPR). These conjugates demonstrated enhanced stability and binding affinity compared to unmodified atorvastatin, indicating that impurities like this compound may play a role in targeted drug delivery systems .
Data Table: Biological Activity Summary
特性
CAS番号 |
1659317-56-2 |
---|---|
分子式 |
C33H32FN2NaO4 |
分子量 |
562.6 g/mol |
IUPAC名 |
sodium;(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoate |
InChI |
InChI=1S/C33H33FN2O4.Na/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39;/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1/b15-9-;/t27-;/m0./s1 |
InChIキー |
HVVXDWFELLEWEX-SZIUKIKUSA-M |
異性体SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C/C=C\C(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
正規SMILES |
CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。